molecular formula C23H21FN4O B5199836 N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide

Cat. No.: B5199836
M. Wt: 388.4 g/mol
InChI Key: GJMKIRAIXRWENT-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring, a butylphenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole core. The butylphenyl group is then introduced through a Friedel-Crafts alkylation reaction, using butyl chloride and aluminum chloride as catalysts. Finally, the fluorobenzamide moiety is attached via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloprotein activities. The butylphenyl group may enhance the compound’s hydrophobic interactions with target proteins, while the fluorobenzamide moiety can form hydrogen bonds and other interactions with biological molecules. These combined interactions contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
  • N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-chlorobenzamide
  • N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-bromobenzamide

Uniqueness

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-butylphenyl)benzotriazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c1-2-3-6-16-9-12-18(13-10-16)28-26-21-14-11-17(15-22(21)27-28)25-23(29)19-7-4-5-8-20(19)24/h4-5,7-15H,2-3,6H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMKIRAIXRWENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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